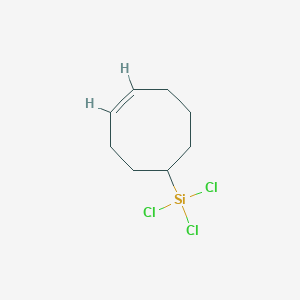

(4-Cyclooctenyl)trichlorosilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

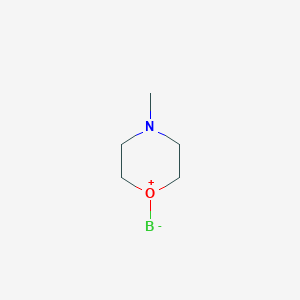

Synthesis Analysis

The synthesis of amino-substituted vinylchlorosilanes, which are precursors to compounds like (4-Cyclooctenyl)trichlorosilane, involves the use of N,N,N′-trimethylethylenediamine, Li Bun, and organodichlorovinylsilanes. These precursors undergo reactions that yield various silaheterocycles through mechanisms involving oligomerization and rearrangement, highlighting the synthetic pathways to derivatives of this compound (Auner, Penzenstadler, & Herdtweck, 1992).

Molecular Structure Analysis

The molecular structure of related silaheterocycles and organosilane compounds, including those similar to this compound, is characterized by complex conformational preferences and reactivities. For instance, the X-ray diffraction analysis of certain diazasilacyclopentanes reveals intricate details about the bond formations and molecular rearrangements, providing a deeper understanding of the structural aspects of this compound analogs (Auner, Penzenstadler, & Herdtweck, 1992).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives often include hydrosilylation, polymerization, and cycloadditions, demonstrating the compound's versatility in forming bonds with a variety of organic and inorganic substrates. These reactions are essential for creating polymers and materials with specific properties, such as silicon-based polymers with potential applications in materials science (Press et al., 2017).

Scientific Research Applications

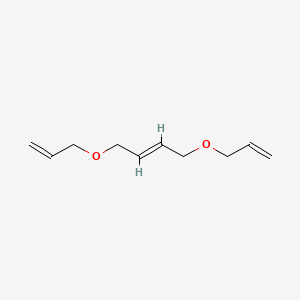

Thermal Hydrosilylation of Olefin with Hydrosilane

(4-Cyclooctenyl)trichlorosilane participates in thermal hydrosilylation reactions with cycloalkenes, leading to the production of cycloalkyltrichlorosilanes. This process is significant for synthesizing various organosilicon compounds, which have applications in materials science and polymer chemistry. The reaction showcases the efficiency and high yield of cycloalkyltrichlorosilanes, including the cyclooctenyl variant, under thermal conditions (Jung, Han, & Yoo, 2011).

Autoignition Temperature of Trichlorosilanes

Understanding the autoignition temperature (AIT) of trichlorosilanes, including this compound, is crucial for safety and handling in industrial and laboratory settings. The AIT data for trichlorosilanes help in assessing the risks involved in their storage and use, particularly in the production of silicone materials (Hshieh, Hirsch, & Williams, 2002).

Thermal Reaction of Cyclic Alkadiene with Trichlorosilane

The thermal reaction of trichlorosilane with cyclic alkadienes, including the synthesis of compounds related to this compound, demonstrates its applicability in preparing complex organosilicon structures. These reactions are pivotal for the development of new materials with potential applications in various industrial sectors (Jung, Han, & Yoo, 2013).

Chloride-Assisted Selective Hydrodechlorination of SiCl4

Research on the selective conversion of SiCl4 to HSiCl3 using this compound showcases innovative approaches to recycling and optimizing the production of polycrystalline silicon. This is particularly relevant for enhancing the efficiency of processes used in the semiconductor industry (Sturm et al., 2022).

Synthesis of Novel Liquid Crystalline Polysilsesquioxanes

This compound plays a role in the synthesis of fishbone-like, ester-based, liquid crystalline polysilsesquioxanes, indicating its utility in creating advanced materials with potential applications in gas chromatography and nanotechnology (Liu et al., 2000).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

trichloro-[(4Z)-cyclooct-4-en-1-yl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl3Si/c9-12(10,11)8-6-4-2-1-3-5-7-8/h1-2,8H,3-7H2/b2-1- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHQQJXJQWFUAO-UPHRSURJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)[Si](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18441-88-8 |

Source

|

| Record name | (4-Cyclooctenyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)

![(1R,5S,6S)-rel-8-Methyl-8-azabicyclo[3.2.1]octan-6-ol](/img/structure/B1144114.png)